

Vernodalol's Interaction with Cellular Signaling Pathways: A Technical Guide

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Compound of Interest

Compound Name: Vernodalol

Cat. No.: B1199425

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Abstract

Vernodalol, a sesquiterpene lactone, has demonstrated significant potential as a modulator of key cellular signaling pathways implicated in cancer progression. This technical guide provides an in-depth analysis of the molecular interactions of **vernodalol** with critical signaling cascades, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. Through the induction of apoptosis and cell cycle arrest, **vernodalol** exhibits promising anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document summarizes the quantitative data on its efficacy, details the experimental protocols for assessing its activity, and provides visual representations of the affected signaling pathways to support further research and drug development efforts.

Introduction

Vernodalol is a naturally occurring sesquiterpene lactone that has garnered interest in the scientific community for its potential therapeutic properties, particularly in oncology. Its mechanism of action involves the modulation of intricate cellular signaling networks that are often dysregulated in cancer. Understanding these interactions at a molecular level is crucial for the development of targeted cancer therapies. This guide aims to provide a comprehensive technical overview of the current knowledge regarding **vernodalol**'s impact on cellular signaling.

Quantitative Data Presentation

The cytotoxic and anti-proliferative effects of **vernodalol** have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

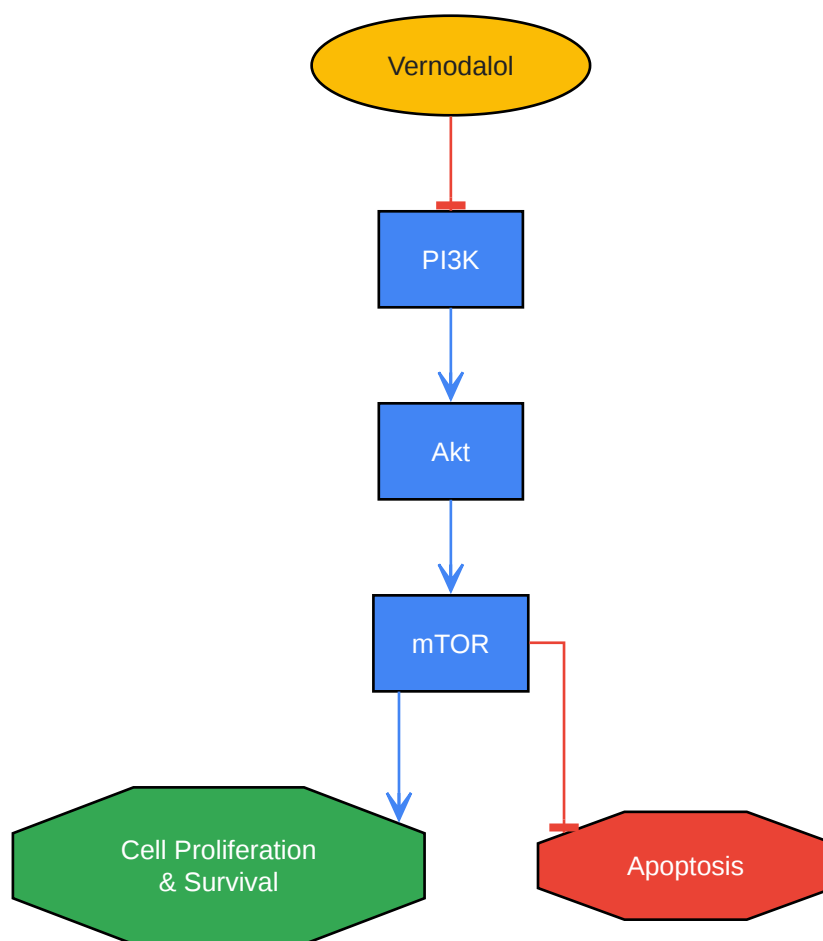
Cell Line	Cancer Type	IC50 (μM)	Citation
HT-29	Colon Adenocarcinoma	5.7	[1]
NB4	Acute Promyelocytic Leukemia (APL)	65.7 - 76.4 (24h incubation)	
KG-1a	Acute Promyelocytic Leukemia (APL)	65.7 - 76.4 (24h incubation)	
HL-60	Acute Promyelocytic Leukemia (APL)	65.7 - 76.4 (24h incubation)	

Core Signaling Pathways Modulated by Vernodalol

Vernodalol exerts its cellular effects by targeting several key signaling pathways that are fundamental to cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. **Vernodalol** has been shown to suppress this pathway, contributing to its anti-tumor activity. This inhibition is a key mechanism behind its ability to induce apoptosis in cancer cells[\[2\]](#).

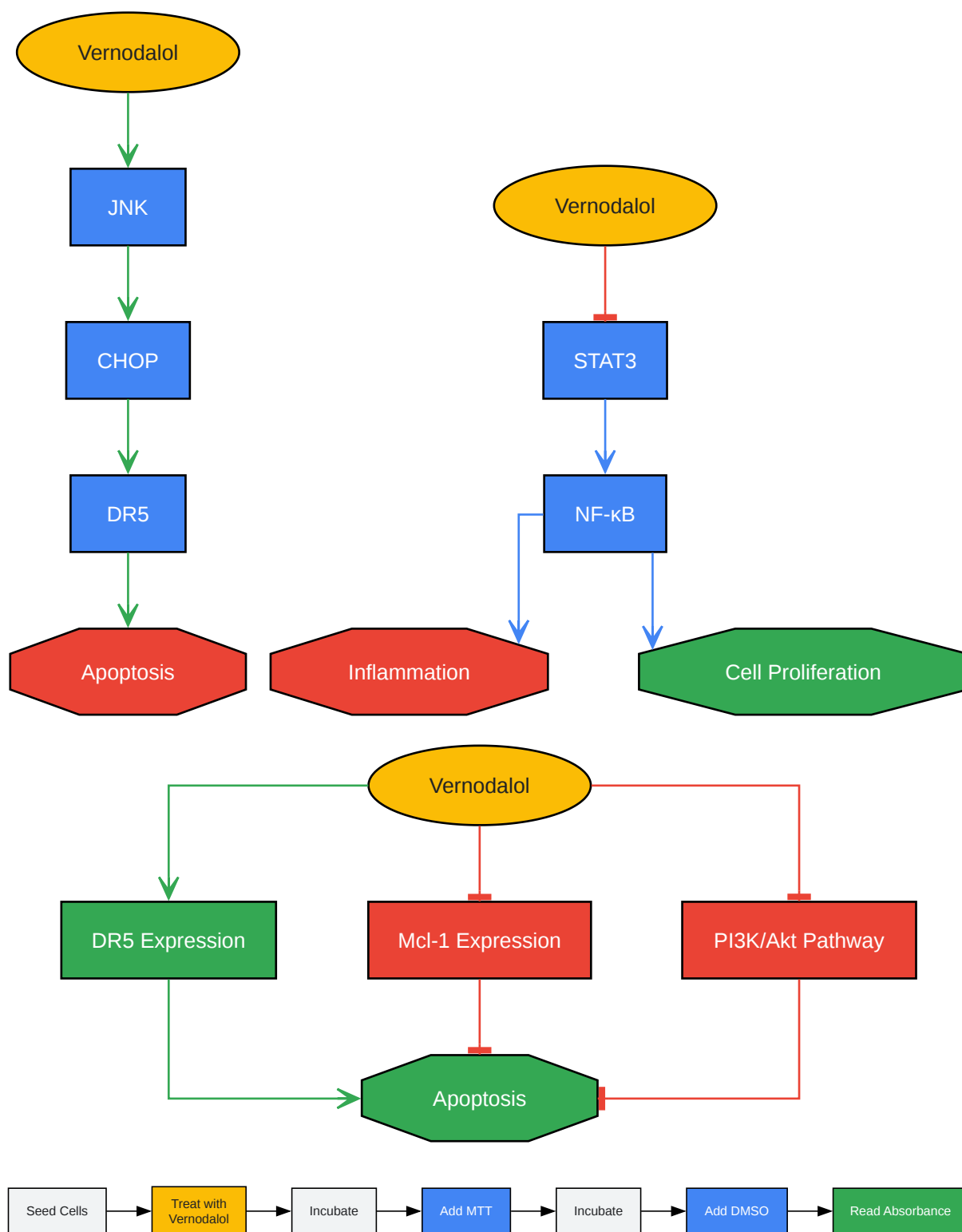


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Vernodalol's inhibition of the PI3K/Akt/mTOR pathway.

MAPK (JNK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in responding to extracellular stimuli and regulating various cellular activities, including cell proliferation, differentiation, and apoptosis. **Vernodalol** has been observed to activate the c-Jun N-terminal kinase (JNK) pathway, which is a component of the MAPK signaling cascade. This activation contributes to the induction of apoptosis. Specifically, **vernodalol** treatment leads to increased expression of Death Receptor 5 (DR5), an effect that is dependent on JNK activation^[3].



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- 3. Vernodalol enhances TRAIL-induced apoptosis in diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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